molecular formula C17H24N2O2 B11976803 N'-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide CAS No. 303086-15-9

N'-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide

Cat. No.: B11976803
CAS No.: 303086-15-9
M. Wt: 288.4 g/mol
InChI Key: ILLGLQWARUTSPP-UHFFFAOYSA-N
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Description

N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide is a chemical compound known for its unique structure and properties It features a tert-butyl group attached to a cyclohexylidene ring, which is further connected to a hydroxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide stands out due to its unique combination of a tert-butyl group, cyclohexylidene ring, and hydroxybenzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

303086-15-9

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-4-hydroxybenzamide

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)13-6-8-14(9-7-13)18-19-16(21)12-4-10-15(20)11-5-12/h4-5,10-11,13,20H,6-9H2,1-3H3,(H,19,21)

InChI Key

ILLGLQWARUTSPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)C2=CC=C(C=C2)O)CC1

Origin of Product

United States

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